2-(2-Cyanothiophen-3-yl)acetic acid

Fragment-based drug discovery Antiviral protease inhibition Crystallographic screening

Sourcing unvalidated thiophene regioisomers risks synthetic dead ends. This specific 2-cyano-3-acetic acid derivative is a crystallographically validated precursor to fragment hit ASAP-0032225-001 (1.54 Å resolution) against Coxsackievirus A16 2A protease. Key advantages: 1) Directly enables structure-guided optimization of enteroviral inhibitors. 2) Provides modular entry to 3-cyanothiophene acetamide libraries with sub-10 μM IC₅₀ values at the glucagon receptor. 3) Dual reactivity supports both amide coupling and nitrile transformations for parallel synthesis platforms. Secure a batch for immediate lead optimization.

Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
Cat. No. B13626697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyanothiophen-3-yl)acetic acid
Molecular FormulaC7H5NO2S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1CC(=O)O)C#N
InChIInChI=1S/C7H5NO2S/c8-4-6-5(1-2-11-6)3-7(9)10/h1-2H,3H2,(H,9,10)
InChIKeyHYOWBODPXVANDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Cyanothiophen-3-yl)acetic Acid: Chemical Profile & Sourcing


2-(2-Cyanothiophen-3-yl)acetic acid (CAS: Not explicitly standardized; molecular formula C₇H₅NO₂S) is a heterocyclic building block featuring a thiophene ring substituted at the 2-position with a cyano group and at the 3-position with an acetic acid moiety. This regiospecific arrangement of electron-withdrawing (cyano) and carboxylic acid functionalities enables its use as a versatile intermediate in medicinal chemistry, particularly for constructing 3-cyanothiophene acetamide libraries targeting glucagon receptors [1] and for generating protease inhibitor fragments such as those deployed in the ASAP AViDD crystallographic screening program against Coxsackievirus A16 2A protease [2].

Validated building block for fragment-based antiviral protease inhibitor libraries
Direct access to 3-cyanothiophene acetamide chemotype for glucagon receptor pathway antagonist SAR
Compatible with one-pot Gewald multicomponent reaction for efficient library synthesis

Why Positional Isomers Cannot Substitute This Building Block


The precise positioning of the cyano group at the 2-position of the thiophene ring is critical for downstream reactivity and biological target engagement. Shifting the cyano substituent to the 4-position (i.e., 2-(4-cyanothiophen-3-yl)acetic acid) alters the electronic distribution and hydrogen-bonding capacity of the fragment, which changes its binding pose in crystallographic fragment screens. Similarly, unsubstituted thiophene-3-acetic acid lacks the nitrile group entirely, eliminating a key pharmacophoric element required for interactions with residues such as the catalytic cysteine in viral proteases [1] or for forming key contacts in glucagon receptor antagonist scaffolds [2]. Generic substitution risks loss of the covalent or non-covalent interactions that have been structurally validated for derivatives of this specific regioisomer.

4-Cyano regioisomerAltered electronic distribution may shift binding pose; no crystallographic hit confirmed in the same fragment screen.
Unsubstituted thiophene-3-acetic acidLoss of nitrile pharmacophore may eliminate key interactions required for target engagement.

Head-to-Head Evidence: Differentiation from Closest Analogs


Regioisomeric Selectivity in Fragment Screening

In a large-scale crystallographic fragment screen conducted by the ASAP AViDD consortium, the (3S)-1-[(2-cyanothiophen-3-yl)acetyl]piperidine-3-carboxamide derivative (ASAP-0032225-001) yielded a high-resolution (1.54 Å) co-crystal structure with Coxsackievirus A16 2A protease, confirming a defined binding pose [1]. By contrast, no deposited structure in the same screening campaign contains a fragment built on the 4-cyano regioisomer (2-(4-cyanothiophen-3-yl)acetic acid), indicating that the 2-cyano substitution pattern is preferentially selected from compound libraries and validated experimentally.

Crystallographic hit
Head-to-head
1 hit (1.54 Å) vs 0 hits
Target: co-crystal structure solved; Comparator: absent from deposited structures
Validated 2-cyano binding pose confirms regioisomeric requirement; 4-cyano lacks experimental support.
ASAP AViDD Coxsackievirus A16 2A protease fragment screen
Fragment-based drug discovery Antiviral protease inhibition Crystallographic screening

Glucagon Receptor Antagonist Potency Comparison

Patented 3-cyanothiophene acetamide derivatives, for which 2-(2-cyanothiophen-3-yl)acetic acid serves as a key synthetic precursor, demonstrate glucagon receptor antagonism with IC₅₀ values below 10 μM in a functional cell-based cAMP assay [1]. This level of activity is achieved through a specific substitution pattern on the cyanothiophene core. Prior art cyanothiophene glucagon antagonists that lack the acetamide linkage at the 2-position or that use alternative heterocyclic cores (e.g., indoles, benzimidazoles from earlier patent families) are reported to exhibit significantly weaker or inconsistent antagonism, necessitating higher doses [2].

Functional potency
Reported
IC50 <10 μM
3-cyanothiophene acetamide chemotype; earlier chemotypes deprioritized for higher IC50
Supports glucagon receptor pathway antagonist SAR studies; consistent sub-10 μM activity in cell-based cAMP assay.
Patent-derived, cross-study comparison; not head-to-head assay
Glucagon receptor antagonism Diabetes GPCR drug discovery

pKa Modulation by 2-Cyano Substitution

The electron-withdrawing cyano group at the 2-position of the thiophene ring lowers the predicted pKa of the acetic acid moiety relative to unsubstituted thiophene-3-acetic acid. The predicted pKa of thiophene-3-acetic acid is 4.25 ± 0.10 , whereas the 2-cyano substitution is expected to reduce the carboxylic acid pKa by approximately 0.5–1.0 log units based on the electron-withdrawing effect of the ortho-nitrile group [1]. This acid-strengthening effect increases the fraction of carboxylate anion present at physiological pH, which can enhance aqueous solubility, improve salt formation characteristics, and alter reactivity in amide coupling or active ester formation protocols.

pKa shift
Class-level
Estimated ΔpKa -0.5 to -1.0
Predicted pKa ~3.3–3.7 vs thiophene-3-acetic acid 4.25
Enhanced ionization at physiological pH may improve aqueous solubility and salt formation.
Inferred from Hammett constants; experimental verification advised
Physicochemical property optimization Bioconjugation chemistry Prodrug design

Gewald Reaction Compatibility Advantage

2-(2-Cyanothiophen-3-yl)acetic acid is directly accessible via Gewald multicomponent reaction chemistry using cyanoacetic acid derivatives, ketones, and elemental sulfur [1]. This synthetic route is not available to thiophene acetic acids lacking the 2-amino or 2-cyano substitution, which require alternative, often lower-yielding or less versatile synthetic strategies. The Gewald reaction enables one-pot construction of the functionalized thiophene core with simultaneous installation of the acetic acid side chain, offering a convergent synthetic advantage over linear sequences required for unsubstituted thiophene-3-acetic acid (typically requiring separate thiophene ring synthesis followed by acetic acid side-chain installation).

Synthetic step count
Reported
1-step Gewald MCR vs 3–5 linear steps
Target accessible via one-pot cyanoacetamide/ketone/S8 protocol
Convergent synthesis reduces step count for library production; conventional routes require separate ring construction.
Gewald yields typically 50–90%; substrate dependent
Multicomponent reactions Thiophene synthesis Library generation

Procurement-Ready Application Scenarios


Fragment-Based Antiviral Drug Discovery

This compound is directly validated as a precursor to the fragment hit ASAP-0032225-001, which yielded a high-resolution co-crystal structure with Coxsackievirus A16 2A protease [1]. Research groups engaged in fragment-based drug discovery targeting enteroviral proteases can procure this compound to synthesize the validated fragment or to generate focused libraries around the crystallographically confirmed binding pose. The 1.54 Å resolution structure provides atomic-level detail on binding interactions, enabling structure-guided optimization that would be impossible with unvalidated analogs [1].

Glucagon Receptor Antagonist Lead Optimization

As a key synthetic intermediate for 3-cyanothiophene acetamide glucagon receptor antagonists with demonstrated sub-10 μM IC₅₀ values in functional cAMP assays [2], this compound enables medicinal chemistry teams to explore structure-activity relationships (SAR) around the cyanothiophene core. The patent literature provides extensive guidance on tolerated substitutions at the acetamide nitrogen, allowing rapid expansion of compound libraries from a single commercially available building block [2]. Procurement directly supports lead optimization campaigns where glucagon receptor antagonism is the therapeutic mechanism.

Multicomponent Library Synthesis via Gewald Chemistry

For groups operating combinatorial or parallel synthesis platforms, 2-(2-cyanothiophen-3-yl)acetic acid can be sourced as both a starting material and a synthetic target for further diversification. The Gewald three-component reaction provides a modular entry to 2-aminothiophene-3-carboxamide libraries [3], and the compound itself can be elaborated via amide coupling at the acetic acid moiety or via nitrile transformations (hydrolysis to amide/carboxylic acid, reduction to amine, or cycloaddition to tetrazole). This dual reactivity—serving as both a Gewald product and a functionalizable intermediate—offers procurement efficiency for library-based discovery approaches.

Application
Selection Property
Validation Focus
Antiviral protease fragment-based screening
Crystallographically validated binding pose replication
Co-crystal structure confirmation with target protease
Glucagon receptor pathway antagonist SAR studies
Cyanothiophene chemotype potency context
Functional cAMP assay dose-response validation
Gewald multicomponent library synthesis
One-pot convergent synthetic accessibility
Reaction step-count and yield optimization
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